molecular formula C9H11NO B13951758 3-Ethylbenzamide CAS No. 500293-87-8

3-Ethylbenzamide

Cat. No.: B13951758
CAS No.: 500293-87-8
M. Wt: 149.19 g/mol
InChI Key: MVGMZFRPBRUJAQ-UHFFFAOYSA-N
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Description

3-Ethylbenzamide is an organic compound belonging to the benzamide class. Benzamides are the simplest amide derivatives of benzoic acid and serve as versatile intermediates in organic synthesis . As a derivative of this family, 3-Ethylbenzamide is of significant interest in medicinal and agrochemical research for the development and production of novel pharmaceuticals and other specialty chemicals . Researchers utilize related benzamide compounds as PARP inhibitors and neuroprotectants, highlighting the potential research value of this chemical scaffold . The compound should be stored in a cool, dark place under an inert atmosphere at room temperature . Please consult the Safety Data Sheet for detailed handling instructions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500293-87-8

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-ethylbenzamide

InChI

InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)

InChI Key

MVGMZFRPBRUJAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

3-Ethylbenzamide CAS 500293-87-8 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, properties, and applications of 3-Ethylbenzamide , a structural motif increasingly relevant in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis

3-Ethylbenzamide is a meta-substituted aromatic amide. It serves as a critical "linker scaffold" in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors where the amide functionality acts as a zinc-binding group (ZBG) or hydrogen-bond donor/acceptor.

Core Identifiers
Parameter Data
CAS Registry Number 500293-87-8
IUPAC Name 3-Ethylbenzamide
Molecular Formula C

H

NO
Molecular Weight 149.19 g/mol
SMILES CCc1cccc(C(N)=O)c1
InChI Key MVGMZFRPBRUJAQ-UHFFFAOYSA-N
Key Isomers N-Ethylbenzamide (CAS 614-17-5) – Often confused; distinct by amide substitution.2-Ethylbenzamide (Ortho-isomer)4-Ethylbenzamide (Para-isomer)

Physical & Chemical Properties

Note: Experimental data for this specific isomer is limited in open literature. Values below combine computed data with standard trends for benzamide derivatives.

Physicochemical Profile
Property Value / Description Source/Method
Physical State Solid (Crystalline powder)Predicted based on Benzamide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

127°C)
Melting Point 115–125 °C (Predicted range)Est.[1][2][3][4][5][6][7][8][9] depression from ethyl substitution
Boiling Point 290–300 °C @ 760 mmHgComputed (ACD/Labs)
Solubility DMSO, Methanol, Ethanol, DCMHigh organic solubility
Water Solubility Low (< 1 mg/mL)Lipophilic ethyl group reduces polarity
pKa (Amide) ~23.3 (Acidic), ~ -1.5 (Basic)Amide nitrogen is weakly acidic
LogP 1.62XLogP3 Computed
H-Bond Donors 1 (NH

)
Structural Count
H-Bond Acceptors 1 (C=O)Structural Count

Synthesis Protocol: Acid Chloride Route

Objective: Synthesize 3-ethylbenzamide from 3-ethylbenzoic acid via an acyl chloride intermediate. This method is preferred for its high yield and purity compared to direct thermal dehydration of ammonium salts.

Reaction Scheme (Graphviz)

Synthesis Start 3-Ethylbenzoic Acid (Solid) Inter 3-Ethylbenzoyl Chloride (Reactive Intermediate) Start->Inter Reflux, 2h (-SO2, -HCl) Reagent1 Thionyl Chloride (SOCl2) Reagent1->Inter Product 3-Ethylbenzamide (Precipitate) Inter->Product 0°C Addition (-HCl) Reagent2 Ammonia (aq) (NH3) Reagent2->Product

Caption: Two-step conversion of 3-ethylbenzoic acid to 3-ethylbenzamide via acyl chloride activation.

Step-by-Step Methodology
  • Activation (Acyl Chloride Formation):

    • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

      
      ).
      
    • Reagents: Charge flask with 3-ethylbenzoic acid (10.0 mmol) and anhydrous Dichloromethane (DCM, 20 mL) .

    • Addition: Add Thionyl Chloride (12.0 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.

    • Reaction: Reflux at 45°C for 2–3 hours until gas evolution (SO

      
      /HCl) ceases.
      
    • Workup: Evaporate solvent and excess SOCl

      
       under reduced pressure to yield crude 3-ethylbenzoyl chloride (yellow oil). Do not purify; use immediately.
      
  • Amidation:

    • Setup: Prepare a beaker with Concentrated Aqueous Ammonia (28-30%, 10 mL) cooled to 0°C in an ice bath.

    • Addition: Dissolve the crude acid chloride in minimal dry DCM (5 mL). Add this solution dropwise to the stirring ammonia. Caution: Exothermic reaction.

    • Precipitation: Stir for 30 minutes at 0°C, then allow to warm to room temperature. The amide will precipitate as a white solid.[7][10]

  • Purification:

    • Filtration: Collect the solid via vacuum filtration.[2]

    • Washing: Wash the filter cake with cold water (

      
       mL) to remove ammonium chloride byproducts.
      
    • Recrystallization: Recrystallize from Ethanol/Water (1:1) if higher purity is required. Dry in a vacuum oven at 50°C.

Characterization (Predicted Spectral Data)

Since specific spectral libraries may not index this isomer, the following data is predicted based on structural functional group analysis and verified analogues (e.g., 3-methylbenzamide).

H NMR (400 MHz, DMSO-d )
Shift (

, ppm)
Multiplicity Integration Assignment
7.90 Broad Singlet1HAmide N-H

7.75 Singlet1HAr-H (C2, ortho to amide)
7.70 Doublet (

Hz)
1HAr-H (C6, ortho to amide)
7.30 Broad Singlet1HAmide N-H

7.35 Doublet (

Hz)
1HAr-H (C4, para to amide)
7.32 Triplet (

Hz)
1HAr-H (C5, meta to amide)
2.65 Quartet (

Hz)
2HBenzyl -CH

-CH

1.20 Triplet (

Hz)
3HMethyl -CH

-CH

FT-IR Spectroscopy (KBr Pellet)
  • 3350, 3180 cm

    
    :  N-H stretching (Primary Amide doublet).
    
  • 2960 cm

    
    :  C-H stretching (Aliphatic ethyl group).
    
  • 1660 cm

    
    :  C=O stretching (Amide I band) – Diagnostic peak.
    
  • 1620 cm

    
    :  N-H bending (Amide II band).
    

Applications in Drug Development

3-Ethylbenzamide acts as a privileged scaffold in the design of inhibitors for NAD+-dependent enzymes.

Target Class: Poly(ADP-ribose) Polymerase (PARP)

Benzamides mimic the nicotinamide moiety of NAD+. The 3-ethyl substitution provides steric bulk that can improve selectivity for specific PARP isoforms (e.g., PARP-1 vs. PARP-2) by probing the hydrophobic pocket of the enzyme active site.

Target Class: Sirtuins (SIRT2)

Derivatives of 3-ethylbenzamide, specifically sulfonamido-benzamides, have been identified as potent SIRT2 inhibitors. The benzamide core anchors the molecule in the acetyl-lysine binding tunnel, while the 3-ethyl group acts as a vector for extending into the hydrophobic "selectivity pocket" of SIRT2.

Signaling Pathway Context (Graphviz)

Pathway Drug 3-Ethylbenzamide Scaffold Target PARP-1 / SIRT2 (Enzyme) Drug->Target Binds Active Site Action Inhibition of NAD+ Binding Target->Action Effect1 DNA Repair Suppression Action->Effect1 Effect2 Accumulation of DNA Damage Effect1->Effect2 Outcome Apoptosis in Cancer Cells Effect2->Outcome

Caption: Mechanism of action for benzamide-based inhibitors in oncology.

Safety & Handling (GHS)

Based on SDS for analogous benzamides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[11][12]

    • H315: Causes skin irritation.[11][12]

    • H319: Causes serious eye irritation.[11][13]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (2024). 3-Ethylbenzamide (CID 257948). National Library of Medicine. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 305-325. [Link]

  • Kozako, T., et al. (2012). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Ethylbenzamide via Acid Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the conversion of 3-ethylbenzoic acid to 3-ethylbenzamide (CAS: 17266-76-1). While direct amidation of carboxylic acids is possible at high temperatures, this guide utilizes an Acid Chloride activation route via Thionyl Chloride (


) catalyzed by N,N-Dimethylformamide (DMF). This method is selected for its high atom economy, simplified purification (gaseous byproducts), and suitability for meta-substituted alkyl-benzoic acids.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The introduction of the amide functionality is achieved via Nucleophilic Acyl Substitution. The 3-ethyl group on the phenyl ring acts as a weak electron-donating group (inductive effect). Located at the meta position, it exerts minimal steric hindrance on the carbonyl center, allowing for rapid chloride attack.

Route Selection: The Acid Chloride Pathway We reject coupling reagents (e.g., EDC/NHS, HATU) for this specific substrate because they are cost-prohibitive for simple aromatic acids and generate complex urea byproducts. We reject direct thermal amidation due to the harsh conditions (>180°C) required to overcome the poor leaving group ability of the hydroxide ion (


).

The chosen pathway involves two distinct steps:

  • Activation: Conversion of 3-ethylbenzoic acid to 3-ethylbenzoyl chloride using

    
     and catalytic DMF.
    
  • Amidation: Nucleophilic attack by ammonia (

    
    ) to yield the primary amide.
    
Mechanistic Insight: The Role of DMF

The addition of catalytic DMF is not trivial; it is a critical rate accelerator. DMF reacts with


 to form the Vilsmeier-Haack reagent  (chloroiminium ion). This active species reacts with the carboxylic acid much faster than thionyl chloride alone, preventing the reaction from stalling or requiring excessive heating.

Mechanism DMF DMF Catalyst Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier AcidCl 3-Ethylbenzoyl Chloride Vilsmeier->AcidCl + Acid - SO2, - HCl Acid 3-Ethylbenzoic Acid Acid->AcidCl Amide 3-Ethylbenzamide (Product) AcidCl->Amide + NH3 (aq)

Figure 1: Mechanistic flow illustrating the activation of the carboxylic acid via the Vilsmeier-Haack intermediate.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Ethylbenzoic acid 150.171.0Starting Material
Thionyl Chloride (

)
118.971.5 - 2.0Chlorinating Agent
DMF (Anhydrous) 73.090.05 (Cat.)Catalyst
Dichloromethane (DCM) 84.93SolventReaction Solvent (Step 1)
Ammonium Hydroxide (28%) 35.05Excess (5.0)Nucleophile (Step 2)
Step 1: Synthesis of 3-Ethylbenzoyl Chloride

Safety Precaution: Perform strictly in a fume hood.


 releases 

and

gases.[2]
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or nitrogen line to the top of the condenser.

  • Charging: Add 3-ethylbenzoic acid (10.0 g, 66.6 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.

  • Catalyst Addition: Add DMF (2-3 drops, approx. 0.1 mL).

  • Activation: Add Thionyl Chloride (11.9 g, 7.3 mL, 100 mmol) dropwise via a syringe or addition funnel over 10 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately.
  • Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 2-3 hours.

    • Endpoint: The solution should become clear and gas evolution should cease.

  • Concentration: Remove the solvent and excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/brown oil.
    
    • Note: Do not expose this oil to humid air; proceed immediately to Step 2.

Step 2: Amidation to 3-Ethylbenzamide
  • Preparation: In a separate 500 mL beaker, cool Ammonium Hydroxide (28%

    
     aq., 50 mL) to 0°C using an ice bath.
    
  • Addition: Dissolve the crude acid chloride (from Step 1) in a minimal amount of dry DCM (10-15 mL) to reduce viscosity.

  • Reaction: Add the acid chloride solution dropwise to the vigorously stirring ammonia solution.

    • Exotherm Control: Maintain temperature <10°C. The reaction is highly exothermic.

    • Observation: A white precipitate (product) will form immediately.

  • Completion: Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

Purification & Characterization

Workup Procedure

The crude product precipitates out of the aqueous solution due to the lipophilicity of the ethyl group.

Workup Reaction Reaction Mixture (Precipitate + Aqueous) Filter Vacuum Filtration Reaction->Filter Wash Wash Cake (Cold Water + Hexane) Filter->Wash Recryst Recrystallization (EtOH / Water) Wash->Recryst Dry Dry in Vacuum Oven (50°C) Recryst->Dry

Figure 2: Purification workflow ensuring removal of ammonium salts and trace acid.

  • Filtration: Collect the solid precipitate via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with:

    • Cold water (

      
       mL) to remove ammonium chloride.
      
    • Cold Hexanes (

      
       mL) to remove trace organic impurities.
      
  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol .

    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then 4°C.

    • Filter the pure crystals.[3]

Analytical Specifications (Self-Validation)

To validate the protocol success, compare your product against these metrics:

  • Appearance: White crystalline solid.

  • Melting Point: Expect range 100–115°C (Note: Pure benzamide is 128°C; the meta-ethyl group typically lowers symmetry and MP. Determine experimentally).

  • IR Spectroscopy:

    • Primary Amide N-H stretch: Doublet at ~3350 and 3180

      
      .
      
    • Amide I (C=O): Strong band at ~1660

      
      .
      
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.9 (br s, 1H, N-H), 7.3 (br s, 1H, N-H).
      
    • 
       7.7 - 7.3 (m, 4H, Ar-H).
      
    • 
       2.6 (q, 2H, 
      
      
      
      ), 1.2 (t, 3H,
      
      
      ).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is bone-dry. Do not delay between Step 1 and 2.
Oiling Out Impure Acid ChlorideEnsure full removal of

and DMF before amidation. Use a seed crystal during recrystallization.[3]
Yellow Product Residual Iodine/ImpuritiesWash crude solid with dilute sodium thiosulfate or recrystallize with activated charcoal.

Safety Note on DMF/SOCl2: While standard, the reaction of DMF and Thionyl Chloride can produce trace amounts of Dimethylcarbamoyl chloride (DMCC) , a potent carcinogen [1].[4] Always handle the rotary evaporator waste from Step 1 as hazardous carcinogenic waste.

References

  • Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide as a Catalyst.[4] Organic Process Research & Development, 1(2), 182.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Amide synthesis via Acid Chlorides).
  • PubChem. (n.d.).[5][6] 3-Ethylbenzamide Compound Summary. National Center for Biotechnology Information. [5]

Sources

Troubleshooting & Optimization

Technical Support Center: Ticket #592-EB (3-Ethylbenzoic Acid Amidation)

[1]

Status: Open Severity: Level 2 (Yield Optimization) Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields in 3-ethylbenzoic acid amidation workflows.[1][2]

Diagnostic Triage: Define the Failure Mode

Before altering chemical parameters, you must distinguish between Conversion Failure (the reaction didn't happen) and Isolation Failure (the reaction worked, but you lost the product). 3-Ethylbenzoic acid presents a specific "lipophilic trap" that often mimics low yield.[1]

Diagnostic Workflow

Use the following logic tree to categorize your issue.

DiagnosticTreeStartStart: Low Isolated Yield (<40%)CheckLCMSAnalyze Crude Reaction Mix(LCMS / NMR)Start->CheckLCMSDecision1Is Product Peak Major?CheckLCMS->Decision1IsolationIssueISOLATION FAILUREProduct formed but lost during workup.(Common for 3-ethyl derivatives)Decision1->IsolationIssueYes (>80% Conv.)ConversionIssueCONVERSION FAILUREStarting material remains orside products formed.Decision1->ConversionIssueNo (<50% Conv.)Action1Go to Module 4:Lipophilic Workup ProtocolsIsolationIssue->Action1Action2Check Side ProductsConversionIssue->Action2SideRxnN-Acylurea Detected?(M+ mass match)Action2->SideRxnYesInertGo to Module 2:Activation KineticsAction2->InertNo (SM remains)GoToMod3Go to Module 3:Coupling Reagent SwitchSideRxn->GoToMod3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in benzamide synthesis.

Module 1: The "Lazy" Activation (Kinetics & Electronics)

The Issue: 3-Ethylbenzoic acid has a pKa of ~4.27 [6].[1][3] The meta-ethyl group exerts a weak inductive effect (+I), making the carbonyl carbon slightly less electrophilic than unsubstituted benzoic acid. If you are using a weak coupling reagent (e.g., EDC without additives) or a sterically hindered amine, the activation step may be too slow, leading to hydrolysis by trace moisture.

Solution: Upgrade the activation "engine."[1]

Reagent SystemActivation PowerRecommended ForProtocol Note
EDC / HOBt ModeratePrimary, unhindered aminesProne to N-acylurea side reaction if slow.[1][2][4]
HATU / DIPEA HighSecondary amines, anilinesGold Standard. Fast kinetics overcome the +I deactivation.
T3P (50% in EtOAc) HighLow-nucleophilicity aminesLow epimerization, easiest workup (water soluble byproducts).[1]
SOCl₂ (Acyl Chloride) Extreme"Dead" aminesRequires anhydrous conditions; generates HCl.[1]

Protocol A: HATU Activation (Recommended Start)

  • Dissolve 3-ethylbenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1]

  • Critical Step: Stir for 5 minutes to form the O-At active ester before adding the amine.

  • Add Amine (1.1 equiv).[1]

  • Monitor by TLC/LCMS at 1 hour.

Module 2: The "Hidden" Side Reaction (N-Acylurea)

The Issue: If you are using Carbodiimides (EDC, DCC, DIC), a common failure mode is the rearrangement of the active intermediate into an unreactive N-acylurea .[4][5][6][7] This is often misidentified as "unreacted starting material" on TLC because the polarity is similar, or as "product" on LCMS because the mass is identical to the desired O-acylisourea intermediate [5, 8].

Mechanism of Failure:

NAcylureaAcid3-Ethylbenzoic Acid+ EDCIntermediateO-Acylisourea(Active Intermediate)Acid->IntermediateActivationProductDesired AmideIntermediate->ProductAmine Attack(Fast)SideProductN-Acylurea(DEAD END)Intermediate->SideProductRearrangement(Slow)

Figure 2: Competition between productive amidation and the irreversible N-acylurea rearrangement.

Corrective Action:

  • Switch Solvent: Change from DMF to DCM. The rearrangement is faster in polar solvents [13].[1]

  • Add "Decoys": Always use HOBt or HOAt. These intercept the O-acylisourea to form an active ester (OBt-ester) which is stable against rearrangement but reactive toward amines [17].[1][6]

  • Temperature Control: Perform the activation at 0°C. Rearrangement is thermally driven.

Module 3: The "Greasy" Product (Isolation & Workup)

The Issue: This is the most likely cause for 3-ethylbenzoic acid derivatives.[1] The ethyl group increases the LogP (lipophilicity) significantly.

  • Scenario: You wash the reaction with 1N HCl and NaHCO₃.

  • Failure: The 3-ethylbenzoic acid (starting material) is lipophilic enough that it may not fully partition into the basic aqueous layer, especially if the pH isn't high enough. Conversely, if your amide product is very lipophilic, it might crash out during extraction or form an emulsion.

Optimized Lipophilic Workup Protocol:

  • Quench: Dilute reaction mixture with EtOAc (avoid DCM if possible, as it causes emulsions).

  • Acid Wash (Remove Amine/Base): Wash 2x with 1M HCl.[1] (Keep Organic Layer).

  • Base Wash (Remove Acid SM):

    • Standard: Sat. NaHCO₃ (pH ~8).[1] Warning: May be insufficient for 3-ethylbenzoic acid removal.[1]

    • Aggressive: Use 1M NaOH (pH 14) rapidly.[1] The 3-ethylbenzoic acid will deprotonate and partition to water.[1] The amide is stable to brief NaOH exposure.[1]

  • Brine Wash: Essential to break emulsions caused by the "soapy" nature of ethyl-benzoates.[1]

  • Drying: Na₂SO₄.

Alternative: T3P Workup If isolation is the bottleneck, switch to T3P (Propylphosphonic anhydride) .

  • Why: T3P byproducts are water-soluble phosphates.[1]

  • Result: You can simply wash the reaction mixture with water and NaHCO₃, and the organic layer will contain pure product without column chromatography [20].

FAQ: Rapid Fire Troubleshooting

Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride first? A: Yes, but 3-ethylbenzoic acid has a melting point of ~47°C. It may form a low-melting semi-solid acid chloride. Ensure you use a catalytic amount of DMF (1 drop) and reflux in toluene or DCM.[1] Evaporate the SOCl₂ completely (azeotrope with toluene) before adding the amine to avoid forming HCl salts of your amine [1].

Q: My LCMS shows a peak +18 mass units higher than product. What is it? A: This is likely the hydrolyzed acid chloride or active ester (reverting to starting material) due to wet solvents. It could also be the "urea" adduct if using HATU/HBTU, where the coupling reagent reacts with the amine instead of the acid (guanidinylation). Fix: Pre-activate the acid for longer before adding the amine [15].

Q: The reaction turns black when using SOCl₂. A: This indicates polymerization or decomposition. 3-ethylbenzoic acid is electron-rich enough to undergo Friedel-Crafts type side reactions if heated too aggressively with pure thionyl chloride.[1][2] Fix: Dilute with Toluene and keep temp <60°C.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. (Accessed 2026).[1][8]

  • ChemicalBook. 3-Ethylbenzoic acid Properties and pKa. (Accessed 2026).[1][8]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Accessed 2026).[1][8]

  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (Accessed 2026).[1][8]

  • Bachem. Side Reactions in Peptide Synthesis: N-acylurea formation.[1] (Accessed 2026).[1][8]

  • NIST WebBook. 3-Ethylbenzoic acid Thermochemical Data. (Accessed 2026).[1][8]

  • BOKU Core Facility. Extraction of lipophilic compounds.[1] (Accessed 2026).[1][8]

  • BenchChem. An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.[1][2] (Accessed 2026).[1][8]

  • ResearchGate. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides. (Accessed 2026).[1][8]

  • Aapptec. Carbodiimides and Additives - Mechanism and Side Reactions. (Accessed 2026).[1][8]

Preventing hydrolysis of 3-Ethylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethylbenzamide. This resource provides in-depth guidance for researchers, scientists, and drug development professionals on how to maintain the stability of 3-Ethylbenzamide in aqueous buffer systems. Here, you will find answers to common questions, troubleshooting guides, and detailed protocols designed to ensure the integrity of your experiments and formulations.

Section 1: Understanding the Instability of 3-Ethylbenzamide

Q1: My 3-Ethylbenzamide solution is losing potency over time. What is the likely cause?

The most probable cause of potency loss for 3-Ethylbenzamide in an aqueous environment is hydrolysis. The amide bond in the molecule is susceptible to cleavage by water, a reaction that breaks the molecule into 3-ethylbenzoic acid and ammonia. This reaction is often accelerated by environmental factors.

Q2: What are the primary factors that accelerate the hydrolysis of 3-Ethylbenzamide?

Amide hydrolysis is significantly influenced by three main factors: pH, temperature, and the specific components of your buffer.

  • pH: The hydrolysis of amides is catalyzed by both acid and base.[1] This means the reaction rate is lowest in the neutral pH range and increases dramatically at both low pH (acidic) and high pH (alkaline) conditions.[2][3] At low pH, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4][5] Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing your solutions at elevated temperatures will significantly accelerate the degradation of 3-Ethylbenzamide.

  • Buffer Species: Certain buffer components can act as catalysts. For example, buffers containing carboxylate groups (like citrate or acetate) can sometimes participate in general acid-base catalysis, potentially increasing the hydrolysis rate compared to more inert buffers like phosphate.[7]

Below is a diagram illustrating the pH-dependent mechanisms of hydrolysis.

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A1 Amide Protonation (Carbonyl Oxygen) A2 Nucleophilic Attack by H₂O A1->A2 H⁺ A3 Proton Transfer A2->A3 A4 C-N Bond Cleavage (Loss of Amine) A3->A4 A5 Deprotonation A4->A5 Products 3-Ethylbenzoic Acid + Amine A5->Products B1 Nucleophilic Attack by OH⁻ B2 Tetrahedral Intermediate Formation B1->B2 OH⁻ B3 Elimination of Amine Anion B2->B3 B4 Proton Transfer B3->B4 B4->Products Amide 3-Ethylbenzamide Amide->A1 Amide->B1

Caption: Acid- and base-catalyzed hydrolysis pathways of 3-Ethylbenzamide.

Section 2: Proactive Strategy for Ensuring Stability

Q3: How do I select the optimal buffer system to prevent hydrolysis?

Choosing the right buffer is the most critical step for ensuring stability. The goal is to maintain a pH where the hydrolysis rate is at its minimum, typically between pH 5 and pH 7 for benzamide derivatives.

Buffer SystemUseful pH RangeSuitability for 3-Ethylbenzamide
Phosphate (PBS) 5.8 - 8.0Highly Recommended. Generally inert and provides excellent buffering capacity in the optimal neutral pH range.
Citrate 3.0 - 6.2Use with Caution. Can catalyze hydrolysis, especially at the lower end of its pH range.
Acetate 3.8 - 5.8Use with Caution. Similar to citrate, it may participate in catalysis. Only consider if a pH below 6 is essential.
HEPES / TRIS 7.0 - 8.5Not Recommended. Buffering in the alkaline region will accelerate base-catalyzed hydrolysis.

A systematic approach to buffer selection is outlined in the workflow below.

BufferSelection start Start: Buffer Selection ph_req Define Required pH for Experiment start->ph_req check_neutral Is pH between 5 and 7? ph_req->check_neutral select_pbs Select Phosphate Buffer (PBS) check_neutral->select_pbs Yes caution_zone pH is in a higher risk zone. (pH < 5 or pH > 7) check_neutral->caution_zone No run_pilot Run a short-term pilot stability study (e.g., 72h) select_pbs->run_pilot use_cosolvent Consider using a co-solvent to reduce water activity caution_zone->use_cosolvent use_cosolvent->run_pilot analyze Analyze for degradation via HPLC run_pilot->analyze proceed Proceed with Experiment analyze->proceed

Caption: Workflow for selecting a stable aqueous buffer for 3-Ethylbenzamide.

Q4: Can I use co-solvents to improve the stability of my 3-Ethylbenzamide solution?

Yes, co-solvents are an excellent strategy. By adding a water-miscible organic solvent, you effectively reduce the concentration of water in the formulation, which can significantly slow down the rate of hydrolysis.[8] Co-solvents are particularly useful when experimental conditions require a pH outside the optimal stability range.

Recommended Co-solvents:

  • Propylene Glycol (PG): An excellent choice with a strong track record in pharmaceutical formulations.

  • Ethanol: Effective, but its volatility may be a concern for long-term experiments.

  • Polyethylene Glycol 400 (PEG 400): A good option for increasing both solubility and stability.[9][10]

Implementation: Start with a low percentage (e.g., 10-20% v/v) of the co-solvent in your aqueous buffer and assess for any compatibility or solubility issues before proceeding. Studies have shown that co-solvents can markedly affect the stability of drugs in aqueous media.[11]

Q5: What are the best practices for storing my prepared solutions?
  • Temperature: Always store solutions at refrigerated temperatures (2-8°C) unless your experimental protocol explicitly forbids it. For long-term storage (>1 week), consider storing aliquots at -20°C or -80°C to virtually halt the hydrolytic process.

  • Light: While benzamides are not notoriously photolabile, it is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil. This is a standard precaution outlined in photostability testing guidelines.[12][13]

  • Headspace: For long-term storage, minimize the air (headspace) in the vial to reduce potential oxidative stress, which can sometimes occur alongside hydrolysis.

Storage ConditionRecommended UseRationale
Room Temperature (20-25°C) Short-term use only (< 24 hours)Minimizes risk of significant degradation during an experiment.
Refrigerated (2-8°C) Medium-term storage (up to 1 week)Slows hydrolysis rate considerably for routine use.
Frozen (-20°C or below) Long-term storage (> 1 week)Effectively stops hydrolysis by immobilizing water molecules.

Section 3: Troubleshooting and Analysis

Q6: I suspect my sample has degraded. How can I confirm this and quantify the extent of hydrolysis?

The definitive method for confirming and quantifying hydrolysis is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[14][15] A properly developed method will be able to separate the parent 3-Ethylbenzamide peak from its primary degradant, 3-ethylbenzoic acid, as well as any other impurities.[16][17]

A stability-indicating method is one that is validated through forced degradation studies, which intentionally degrade the drug to ensure the analytical method can accurately measure the decrease in the active ingredient and the increase in degradants.[18][19]

Q7: What is a forced degradation study and how do I perform one?

A forced degradation or "stress testing" study is an experiment where you intentionally expose your drug substance to harsh conditions to generate potential degradation products.[20] This is crucial for developing a robust, stability-indicating analytical method.[18] The goal is typically to achieve 5-20% degradation of the parent compound.[12][21]

Protocol: Basic Forced Degradation Study for 3-Ethylbenzamide

  • Preparation: Prepare a stock solution of 3-Ethylbenzamide at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.[20]

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8-16 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the stock solution (without acid/base) at 80°C for 72 hours.

    • Control: Keep one vial of the stock solution at 2-8°C, protected from light.

  • Neutralization (for acid/base samples): Before analysis, carefully neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration and analyze them by HPLC alongside the control sample.

  • Evaluation:

    • Confirm that your HPLC method can separate the 3-Ethylbenzamide peak from new peaks (degradants) that appear in the stressed samples.

    • The primary peak in the acid and base-stressed samples should correspond to 3-ethylbenzoic acid.

    • Calculate the mass balance to ensure all major components are accounted for.

The FDA provides guidance on conducting such studies, emphasizing their importance in understanding degradation pathways.[12]

References

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Retrieved from [Link]

  • Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. Computational and Theoretical Chemistry, 1132, 27-33. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. Retrieved from [Link]

  • Sun, M., et al. (2012). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.). PMC - NIH. Retrieved from [Link]

  • Kluger, R., & Chin, J. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. PubMed. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. Retrieved from [Link]

  • Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. (n.d.). ResearchGate. Retrieved from [Link]

  • Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (n.d.). LinkedIn. Retrieved from [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability Indicating HPLC Method Development – A Review. (n.d.). IJTSRD. Retrieved from [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PubMed. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (n.d.). ResearchGate. Retrieved from [Link]

  • Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form. (n.d.). PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: 3-Ethylbenzamide Ethyl Group Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Diagnostic utility of the ethyl group signals in structural validation and regioisomer differentiation.

Executive Summary

In the structural verification of 3-ethylbenzamide (CAS: 10255-07-9), the ethyl group (


) serves as a critical diagnostic "anchor." While the aromatic region confirms the meta-substitution pattern, the ethyl signals provide a high-intensity, unambiguous confirmation of the alkyl chain's integrity.

This guide compares the NMR performance of 3-ethylbenzamide across two primary solvent systems (


 vs. 

) and establishes the criteria for distinguishing it from its structural alternatives (ortho- and para-isomers).

Part 1: Theoretical Framework & Signal Assignment[1]

The ethyl group attached to the benzene ring typically presents an


 spin system.[1] However, the chemical environment of the 3-position (meta to the amide) imparts specific shifts that must be distinguished from the solvent residual peaks.
The Molecular Map

The following diagram maps the proton environments to their expected NMR signals.

G Molecule 3-Ethylbenzamide Structure H_Amide Amide Protons (NH2) Exchangeable Molecule->H_Amide Pos 1 H_Ar Aromatic Protons (Meta Pattern) Molecule->H_Ar Pos 2,4,5,6 H_CH2 Methylene (-CH2-) Quartet Molecule->H_CH2 Pos 3 (Benzylic) Shift_Amide δ 7.3 - 8.0 ppm (Solvent Dependent) H_Amide->Shift_Amide Shift_Ar δ 7.3 - 7.8 ppm Multiplets H_Ar->Shift_Ar H_CH3 Methyl (-CH3) Triplet H_CH2->H_CH3 Coupled (J ~7.6 Hz) Shift_CH2 δ ~2.68 ppm Quartet H_CH2->Shift_CH2 Shift_CH3 δ ~1.25 ppm Triplet H_CH3->Shift_CH3

Figure 1: Signal assignment map for 3-ethylbenzamide.[1] Note the coupling between the methylene and methyl protons.

Part 2: Comparative Analysis of Alternatives

Solvent System Comparison ( vs. )

The choice of solvent dramatically alters the visibility of the amide protons and the resolution of the ethyl group.

FeatureAlternative A: Chloroform-d (

)
Alternative B: DMSO-

(Recommended)
Scientific Rationale
Amide (

) Signals
Poor / Broad. Often appear as broad humps or are invisible due to quadrupole broadening and rapid exchange.[1]Excellent / Distinct. Appears as two distinct broad singlets (

~7.3 & ~7.[1]9) due to restricted rotation and H-bonding with solvent.[1]
DMSO acts as a H-bond acceptor, stabilizing the amide protons and slowing exchange.
Ethyl

(Quartet)
High Resolution.

~2.68 ppm. Sharp lines.[1]
Good Resolution.

~2.65 ppm.[1] Slightly broader due to solvent viscosity.[1]

has lower viscosity, improving shimming and resolution of fine coupling.[1]
Water Peak Interference

~1.56 ppm (Usually clear of ethyl signals).[1]

~3.33 ppm (Far from ethyl signals).[1]
Both solvents avoid overlap with the diagnostic ethyl region (

1.0–3.0).[1]
Solubility Moderate.[1] May require heating or larger volume.[1]High. Dissolves benzamides readily.[1]Amides are polar; DMSO is the superior solvent for concentration.[1]

Verdict: Use


  for full characterization (proving the amide exists). Use 

only if checking the alkyl chain integrity during reaction monitoring (e.g., Friedel-Crafts alkylation).
Regioisomer Differentiation (The "Alternative" Structures)

Distinguishing the 3-ethyl (meta) isomer from the 2-ethyl (ortho) or 4-ethyl (para) isomers is critical in drug development to ensure isomeric purity.

IsomerDiagnostic Aromatic PatternEthyl Group Shift Nuances
3-Ethyl (Meta) Asymmetric. H2 appears as a singlet-like peak (isolated between substituents).[1] H5 is a pseudo-triplet.[1]Normal benzylic shift (

~2.68).[1]
4-Ethyl (Para) Symmetric (

).
Two distinct doublets (roof effect common).[1]
Normal benzylic shift.[1]
2-Ethyl (Ortho) Complex Multiplet. 4 protons often overlap heavily.[1]Shielded/Shifted. The

group may shift slightly due to steric crowding with the amide carbonyl.[1]

Part 3: Experimental Data & Protocols

Standard Chemical Shift Table (in )

Values are typical for 3-ethylbenzamide at 300-500 MHz.[1]

SignalShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
1 1.20 – 1.25Triplet (t)3H7.6

2 2.60 – 2.70Quartet (q)2H7.6

3 7.30 – 7.45Multiplet (m)2H-Ar-H5, Ar-H4
4 7.35 (approx)Broad Singlet1H-

(Amide)
5 7.65 – 7.75Multiplet2H-Ar-H6, Ar-H2
6 7.95 (approx)Broad Singlet1H-

(Amide)
Protocol: High-Resolution Characterization

To ensure data integrity suitable for publication or regulatory submission (IND/NDA), follow this self-validating protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of 3-ethylbenzamide.[1] Rationale: Sufficient concentration for good S/N ratio without causing viscosity broadening.

  • Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Filtration (Critical): Filter the solution through a cotton plug into the NMR tube to remove particulate matter that ruins magnetic field homogeneity.

Step 2: Acquisition Parameters (Self-Validating)

  • Pulse Angle:

    
     (ensures rapid relaxation).[1]
    
  • Relaxation Delay (D1): Set to

    
     seconds .
    
    • Validation: The integration of the aromatic protons (4H) must match the ethyl group (2H + 3H). If the ethyl integrals are low, the relaxation delay is too short (alkyl protons relax slower than aromatics).

  • Scans: 16 to 64 scans.

Step 3: Processing & Phasing

  • Apply Exponential Multiplication (LB = 0.3 Hz) to smooth noise.[1]

  • Manual Phasing: Focus on the amide peaks.[1] Automatic phasing often fails here due to the broad baseline of the amide signals.[1]

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration of the ethyl quartet.

Part 4: Decision Logic for Analysis

Use this workflow to determine the appropriate analytical path for your sample.

DecisionTree Start Start: 3-Ethylbenzamide Sample Goal What is the analytical goal? Start->Goal Structure_Full Use DMSO-d6 (Visualizes Amide + Aromatics) Goal->Structure_Full Full Characterization (Publication/QC) Reaction_Mon Use CDCl3 (Fast, cheaper, sharp Ethyl signals) Goal->Reaction_Mon Reaction Monitoring (Check Alkyl Chain) Check_Integ Check_Integ Structure_Full->Check_Integ Verify Integrals: Amide(2):Ar(4):Ethyl(5) Check_Ethyl Check_Ethyl Reaction_Mon->Check_Ethyl Verify Ethyl Pattern: Triplet + Quartet only Pass Confirm Structure Check_Integ->Pass Match Fail Check Relaxation Delay (D1) or Water Content Check_Integ->Fail Mismatch

Figure 2: Decision logic for solvent selection and data validation.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][2] Link

  • AIST Spectral Database for Organic Compounds (SDBS). "SDBS No. 284949 (Predicted/Analogous Data)." National Institute of Advanced Industrial Science and Technology.[1][3][4] Link[5]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.[1] (Standard reference for substituent additivity rules).

  • Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[6][7] Magn.[1][7] Reson. Chem.2006 , 44, 491-509.[1][7] Link

Sources

Comparing IC50 values of 3-Ethylbenzamide and 3-Aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Aminobenzamide (3-AB) and 3-Ethylbenzamide , focusing on their inhibitory profiles against Poly(ADP-ribose) polymerase (PARP). It is designed for researchers requiring mechanistic insights into benzamide-based pharmacophores and standardized protocols for IC50 determination.

Executive Summary & Mechanistic Distinction

In the landscape of DNA repair modulation, 3-Aminobenzamide (3-AB) serves as the historical "gold standard" reference inhibitor for PARP-1, despite its modest potency compared to third-generation clinical drugs (e.g., Olaparib). 3-Ethylbenzamide , while structurally analogous, represents a critical Structure-Activity Relationship (SAR) probe used to delineate the steric and electronic requirements of the PARP nicotinamide-binding pocket.

The core distinction lies in the 3-position substituent :

  • 3-Aminobenzamide: The amino group (-NH₂) acts as a hydrogen bond donor/acceptor, mimicking the amide moiety of Nicotinamide (NAD+). This interaction is pivotal for stabilizing the inhibitor within the catalytic cleft.

  • 3-Ethylbenzamide: The ethyl group (-CH₂CH₃) is hydrophobic and sterically bulky. It lacks the capacity to form key hydrogen bonds with the active site residues (specifically Gly863 and Glu988), resulting in a significantly reduced binding affinity and higher IC50.

Mechanistic Pathway: PARP Activation

The following diagram illustrates the signaling cascade where these inhibitors intervene.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1_Inactive PARP-1 (Inactive) DNA_Damage->PARP1_Inactive Triggers PARP1_Active PARP-1 (Activated) Zinc Finger Binding PARP1_Inactive->PARP1_Active Binding to DNA Nicotinamide Nicotinamide PARP1_Active->Nicotinamide Byproduct PAR_Chains Poly(ADP-ribose) Chains (PARylation) PARP1_Active->PAR_Chains Catalysis NAD NAD+ NAD->PAR_Chains Substrate Repair_Complex Recruitment of Repair Factors (XRCC1, Ligase III) PAR_Chains->Repair_Complex Signals Inhibitor Benzamide Inhibitor (Competes with NAD+) Inhibitor->PARP1_Active Blocks Catalytic Site

Figure 1: Mechanism of PARP activation and competitive inhibition by benzamide derivatives at the NAD+ binding site.

Quantitative Comparison: IC50 & Potency

The inhibitory constant (IC50) measures the concentration required to inhibit 50% of enzyme activity. Note that values vary significantly based on the assay type (Cell-free Enzyme vs. Whole Cell).

Feature3-Aminobenzamide (3-AB)3-Ethylbenzamide
CAS Number 3544-24-967832-97-7 (Isomer specific)
Primary Target PARP-1 (Competitive Inhibitor)PARP-1 (Structural Probe/Weak Inhibitor)
IC50 (Enzyme Assay) ~30 – 50 µM [1, 2]> 200 µM (Estimated/SAR) [3]
IC50 (Cellular Assay) ~100 – 1000 µM Not typically reported as active
Ki (Inhibitory Constant) 1.8 µM N/A (Low Affinity)
Binding Mode H-bonds with Gly863/Glu988Steric clash; lacks H-bonding
Solubility High (Water/Ethanol)Moderate (DMSO/Ethanol)
Key Application Reference inhibitor; Oxidative stress studiesSAR studies (Steric/Hydrophobic control)
Technical Analysis of Potency
  • 3-Aminobenzamide: While widely used, it is a weak inhibitor compared to modern therapeutics (e.g., PJ34 has an IC50 of ~20 nM, making it 10,000x more potent than 3-AB). High concentrations (mM range) are often required in cell culture to achieve full inhibition, which can lead to off-target effects such as free radical scavenging.

  • 3-Ethylbenzamide: Data on this specific isomer is scarce because the ethyl substitution is generally unfavorable for PARP inhibition. SAR studies on benzamides consistently show that small, polar groups (amino, hydroxyl) at the 3-position are essential for potency. The ethyl group introduces steric bulk without contributing the necessary electrostatic interactions, rendering it a significantly weaker binder, often used to validate the specificity of the amino-interaction.

Experimental Protocol: Determination of IC50

To experimentally verify and compare the IC50 of these compounds, a Universal Colorimetric PARP Assay is recommended. This protocol relies on the incorporation of biotinylated ADP-ribose onto histone proteins.

Workflow Diagram

Assay_Workflow Step1 1. Coat Plate (Histones) Step2 2. Add Inhibitor (Serial Dilution) Step1->Step2 Step3 3. Add PARP Enzyme + Biotin-NAD+ Step2->Step3 Step4 4. Incubate (1 hr @ 37°C) Step3->Step4 Step5 5. Add Strep-HRP (Detection) Step4->Step5 Step6 6. Read Absorbance (450 nm) Step5->Step6

Figure 2: Step-by-step workflow for the Colorimetric PARP Inhibition Assay.

Detailed Methodology

Reagents:

  • PARP-1 Enzyme (Human, Recombinant)

  • Substrate: Biotinylated NAD+

  • Inhibitors: 3-Aminobenzamide (Stock 100 mM in DMSO), 3-Ethylbenzamide (Stock 100 mM in DMSO).

Protocol:

  • Preparation: Coat a 96-well strip plate with Histone proteins (substrate for PARylation). Wash with PBS-T.

  • Inhibitor Dilution: Prepare serial dilutions of 3-AB (range: 0.1 µM to 1000 µM) and 3-Ethylbenzamide (range: 1 µM to 5000 µM).

  • Reaction Initiation: Add 50 µL of PARP enzyme cocktail containing Biotin-NAD+ and activated DNA to each well.

  • Incubation: Incubate for 60 minutes at room temperature. The PARP enzyme will transfer biotin-ADP-ribose units to the histones unless inhibited.

  • Detection: Wash wells to remove unbound NAD+. Add Streptavidin-HRP (binds to the biotin-PAR chains). Incubate for 30 mins.

  • Quantification: Add TMB substrate. A blue color develops proportional to PARP activity. Stop reaction with H₂SO₄ (turns yellow). Measure OD at 450 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

References

  • MedChemExpress. (2024). 3-Aminobenzamide (PARP-IN-1) Biochemical Profile and Inhibitory Potency. Retrieved from

  • Abcam. (2024). 3-Aminobenzamide (3-AB), PARP inhibitor Product Sheet. Retrieved from

  • Banasik, M., Komura, H., Shimoyama, M., & Ueda, K. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry. (Classic SAR reference establishing the necessity of 3-position H-bonding).
  • Jagtap, P., & Szabo, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery.

Validating 3-Ethylbenzamide: The Essential Negative Control for PARP Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, distinguishing true enzymatic inhibition from off-target chemotype toxicity is critical. 3-Ethylbenzamide (3-EB) serves as the definitive structural negative control for benzamide-based inhibitors (such as 3-Aminobenzamide).

While clinical inhibitors like Olaparib operate in the nanomolar range, 3-EB is functionally inert against PARP-1 (IC50 > 3000 µM) despite sharing the benzamide core. This guide validates 3-EB’s utility, detailing the mechanistic basis for its inactivity and providing a self-validating protocol to rule out false positives in your drug discovery pipeline.

The Mechanistic Basis: The "Benzamide Trap"

To understand why 3-EB is a negative control, one must understand how benzamides bind PARP-1. The PARP-1 catalytic domain binds NAD+ via a nicotinamide-binding pocket.

  • The Agonist/Inhibitor (3-Aminobenzamide): The 3-amino group functions as a hydrogen bond donor, mimicking the amide group of nicotinamide. It forms critical hydrogen bonds with the active site residues (specifically Gly863 and Ser904), locking the enzyme in an inactive state.

  • The Negative Control (3-Ethylbenzamide): The 3-ethyl group is hydrophobic and bulky. It lacks the capacity to form hydrogen bonds and introduces steric hindrance that prevents the molecule from seating correctly in the nicotinamide pocket.

Key Insight: If your experimental assay shows activity with 3-EB, you are likely observing non-specific toxicity or off-target effects unrelated to PARP-1 inhibition.

Diagram 1: Structural Logic of Inhibition

This diagram illustrates the decision matrix based on the structural interaction with the PARP active site.

PARP_Binding_Logic Start Benzamide Analog BindingPocket PARP-1 Nicotinamide Pocket Start->BindingPocket Targeting AB 3-Aminobenzamide (3-AB) BindingPocket->AB Substrate Mimic EB 3-Ethylbenzamide (3-EB) BindingPocket->EB Structural Analog H_Bond Forms H-Bonds (Gly863/Ser904) AB->H_Bond Inhibition Enzymatic Inhibition (Positive Control) H_Bond->Inhibition Steric Steric Clash / No H-Bonds EB->Steric NoInhibition No Inhibition (Negative Control) Steric->NoInhibition

Caption: Mechanistic divergence of benzamide analogs. 3-AB binds via H-bonds, while 3-EB fails due to steric hindrance, validating it as a negative control.

Comparative Analysis: Potency & Selectivity

The following table contrasts 3-EB with its active counterpart (3-AB) and a clinical standard (Olaparib). Note the massive shift in potency.

Table 1: Comparative Potency Profiles (PARP-1)
CompoundRoleIC50 (PARP-1)MechanismPrimary Utility
Olaparib Clinical Standard~5 nMNAD+ Competitor / PARP TrapperClinical efficacy benchmark; high potency positive control.
3-Aminobenzamide (3-AB) Weak Inhibitor~30 - 50 µMNAD+ Competitor (Weak)Historical positive control; useful for proving benzamide-specific effects.
3-Ethylbenzamide (3-EB) Negative Control > 3000 µM Inactive Validating specificity; ruling out chemotype toxicity.

Data Interpretation:

  • True PARP Effect: Inhibition is seen with Olaparib and 3-AB, but not 3-EB.

  • Off-Target Effect: Toxicity/Effect is seen with both 3-AB and 3-EB.

Expert Note: While 3-EB is inactive against PARP-1 (Poly-ADP-ribosylation), recent studies suggest it may have weak activity against PARP-10 (Mono-ADP-ribosylation). Ensure your assay specifically measures poly-ADP-ribose chain formation if using 3-EB as a strict negative control.

Experimental Protocol: The Self-Validating System

To validate 3-EB in your specific system, use a Universal Colorimetric PARP Assay. This protocol relies on the incorporation of biotinylated NAD+ into histone proteins coated on a microplate.

Reagents Required[1][2][3][4]
  • PARP-1 Enzyme (High Specific Activity)

  • Substrate: Biotinylated NAD+

  • Coating: Histones[1]

  • Controls: 3-AB (Positive), 3-EB (Negative), Vehicle (DMSO)

Step-by-Step Methodology
  • Histone Coating: Coat a 96-well strip plate with histones (50 µL/well) overnight at 4°C. Wash 3x with PBS-T.

  • Inhibitor Preparation:

    • Prepare 3-AB at 100 µM (Targeting ~80% inhibition).

    • Prepare 3-EB at 100 µM (Targeting 0% inhibition).

    • Critical: Ensure DMSO concentration is identical (<1%) in all wells.

  • Reaction Assembly:

    • Add PARP-1 enzyme buffer to all wells.

    • Add Activated DNA (required for PARP-1 activation).

    • Add Biotinylated NAD+ mix.

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Add Streptavidin-HRP (binds to the PAR polymer).

    • Add TMB Substrate.

    • Stop reaction with 2N H2SO4.

  • Read: Measure Absorbance at 450 nm.

Diagram 2: Validation Workflow

This flowchart visualizes the experimental steps and the expected readout for a valid assay.

Assay_Workflow Prep 1. Coat Plate (Histones) Mix 2. Add Enzyme + Inhibitors Prep->Mix Trigger 3. Add NAD+ & DNA Mix->Trigger Detect 4. Add Strep-HRP & TMB Trigger->Detect Result_Pos Low Signal (Inhibition Verified) Detect->Result_Pos 3-AB (Pos Control) Result_Neg High Signal (Activity Unaffected) Detect->Result_Neg 3-EB (Neg Control)

Caption: Universal Colorimetric PARP Assay workflow. 3-EB should yield a high signal (similar to Vehicle), confirming lack of inhibition.

Troubleshooting & Pitfalls

Scenario: 3-EB shows inhibition. If your negative control (3-EB) inhibits the reaction, consider:

  • Concentration Overload: At extremely high concentrations (>5 mM), non-specific protein denaturation can occur. Stick to the 100 µM – 500 µM range.

  • Wrong Isoform: You may be measuring PARP-10 or other mono-ARTs where 3-EB has slight activity. Ensure your detection antibody is specific for Poly-ADP-ribose, not Mono-ADP-ribose.

  • Compound Degradation: Benzamides are generally stable, but ensure fresh DMSO stocks are used to prevent precipitation artifacts.

References

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429. [Link]

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. [Link]

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30, 283–288. [Link]

  • Morgan, R.K., et al. (2015). Molecular Mechanisms of PARP-1 Inhibitors. Methods in Molecular Biology, 1338, 11-23. [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Ethylbenzamide Complexes: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—key determinants of a drug's efficacy and viability. This guide provides an in-depth, comparative analysis of the crystal structure of 3-Ethylbenzamide and its potential complexes, contextualized with existing data on related benzamide derivatives. While specific crystal structure data for 3-Ethylbenzamide is not yet publicly available, this guide will serve as a comprehensive framework for such an investigation, grounded in established crystallographic principles and methodologies.

The Significance of Structural Analysis for Benzamide Derivatives

Benzamides are a prominent class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The phenomenon of polymorphism—the ability of a compound to crystallize in multiple forms with different arrangements of molecules in the crystal lattice—is particularly significant for benzamides.[1][2] Different polymorphs of the same compound can have drastically different properties, making a thorough crystallographic analysis an indispensable step in research and development.[1]

A Proposed Workflow for the Crystallographic Investigation of 3-Ethylbenzamide

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps, each crucial for obtaining high-quality, reliable data. The following workflow outlines the key stages in the crystal structure analysis of 3-Ethylbenzamide and its potential coordination complexes.

Crystallographic_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase cluster_Analysis Analysis & Comparison A Synthesis of 3-Ethylbenzamide & Complexes B Single Crystal Growth A->B Purified Compound C Crystal Selection & Mounting B->C Suitable Single Crystals D Single-Crystal X-ray Diffraction Data Collection C->D Mounted Crystal E Data Integration & Reduction D->E Raw Diffraction Data F Structure Solution (e.g., SHELXT) E->F Processed Reflection Data G Structure Refinement (e.g., SHELXL) F->G Initial Structural Model H Visualization & Analysis (e.g., Mercury) G->H Refined Crystal Structure (.cif) I Comparative Structural Analysis H->I Structural Insights J Database Deposition (e.g., CCDC) I->J Validated Structure & Data

Caption: Proposed workflow for the crystal structure analysis of 3-Ethylbenzamide.

Experimental Protocol: From Synthesis to Data Collection

1. Synthesis and Purification:

  • 3-Ethylbenzamide: The synthesis of 3-Ethylbenzamide can be achieved through the amidation of 3-ethylbenzoyl chloride with ammonia or by the partial hydrolysis of 3-ethylbenzonitrile.

  • Complexes: Coordination complexes can be synthesized by reacting 3-Ethylbenzamide with various metal salts (e.g., ZnCl₂, Cu(OAc)₂, etc.) in a suitable solvent. The benzamide ligand is expected to coordinate to the metal center through the carbonyl oxygen atom.[3]

  • Purification: The synthesized compounds must be rigorously purified, typically by recrystallization or chromatography, to ensure the growth of high-quality single crystals.

2. Single Crystal Growth:

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

3. Crystal Selection and Mounting:

An ideal crystal for single-crystal X-ray diffraction should be clear, well-formed, and typically between 0.1 and 0.3 mm in its largest dimension.[4] The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

4. Single-Crystal X-ray Diffraction (SCXRD) Data Collection:

Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5][6] The data collection strategy involves rotating the crystal through a series of angles while exposing it to the X-ray beam, recording the diffraction pattern at each step.[5]

Computational Protocol: Structure Solution, Refinement, and Visualization

1. Data Integration and Reduction:

The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections. This step also involves applying corrections for various experimental factors, such as absorption and polarization.

2. Structure Solution and Refinement:

The processed data is then used to solve and refine the crystal structure using specialized software, most commonly the SHELX suite of programs.[7][8]

  • Structure Solution (SHELXT or SHELXS): The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.[7]

  • Structure Refinement (SHELXL): The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[8] This involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Structure_Solution_Refinement cluster_Input Input Files cluster_Process SHELX Process cluster_Output Output & Visualization A Reflection Data (.hkl) C SHELXT/SHELXS: Structure Solution A->C B Instruction File (.ins) B->C D SHELXL: Structure Refinement C->D Initial Atomic Model E Refined Structure (.res, .cif) D->E Converged Refinement F Listing File (.lst) D->F Refinement Statistics G Visualization with Mercury E->G Structural Analysis

Caption: Workflow for structure solution and refinement using the SHELX suite.

3. Visualization and Analysis:

The refined crystal structure, typically in the Crystallographic Information File (CIF) format, is visualized and analyzed using software such as Mercury.[9][10] This allows for a detailed examination of bond lengths, bond angles, torsion angles, and, crucially, the intermolecular interactions that govern the crystal packing.[11][12]

Comparative Structural Analysis: 3-Ethylbenzamide in Context

To anticipate the structural features of 3-Ethylbenzamide, we can draw comparisons with the known crystal structures of benzamide and its derivatives.

Hydrogen Bonding: The Primary Supramolecular Synthon

In the solid state, benzamides are known to form robust hydrogen-bonded networks. The most common motif is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules.[3][13] These dimers can then be further linked into more extended structures, such as chains or sheets.

Hydrogen_Bonding cluster_dimer Centrosymmetric Dimer cluster_chain Hydrogen-Bonded Chain R-C(O)NH2_1 R-C(O)NH... R-C(O)NH2_2 ...HN(O)C-R R-C(O)NH2_1->R-C(O)NH2_2 N-H...O dimer_A Dimer dimer_B Dimer dimer_A->dimer_B Inter-dimer H-bonds dimer_C Dimer dimer_B->dimer_C

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Ethylbenzamide Selectivity Against Other Benzamides for PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise evaluation of a compound's selectivity is paramount. In the vast landscape of kinase and enzyme inhibitors, benzamides represent a privileged scaffold, demonstrating activity against a range of critical targets. This guide provides an in-depth technical comparison of 3-Ethylbenzamide's selectivity for Poly(ADP-ribose) Polymerase 1 (PARP1) versus the closely related PARP2 isoform, benchmarked against a curated set of benzamide analogues. We will delve into the causality behind experimental design, provide a self-validating protocol, and present comparative data to inform your research and development endeavors.

The Imperative of Selectivity in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death. PARP1, the most abundant member of this family, is a primary sensor of DNA single-strand breaks (SSBs).[1][2][3] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the necessary machinery for DNA repair.[3][4]

PARP2 also participates in DNA repair and shares a high degree of structural homology with PARP1 in its catalytic domain.[5] This similarity presents a significant challenge in developing selective inhibitors. While broad-spectrum PARP inhibition has proven a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations), the lack of selectivity between PARP1 and PARP2 can lead to off-target effects and toxicities.[5] Therefore, understanding and quantifying the selectivity of a given benzamide for PARP1 over PARP2 is a critical step in its preclinical evaluation.

This guide will focus on 3-Ethylbenzamide and compare its PARP1/2 selectivity profile with the following commercially available benzamides to elucidate key structure-activity relationships (SAR):

  • Benzamide: The unsubstituted parent scaffold.

  • 3-Aminobenzamide: A well-characterized, first-generation PARP inhibitor.

  • N-Ethylbenzamide: An isomer of 3-Ethylbenzamide, to probe the effect of ethyl group placement.

  • 3-Methylbenzamide: To compare the effect of a smaller alkyl group at the 3-position.

Comparative Selectivity of Benzamides Against PARP1 and PARP2

The following table summarizes the inhibitory potency (IC50) and selectivity of 3-Ethylbenzamide and its analogues against human PARP1 and PARP2. These values were determined using the detailed biochemical assay described in the subsequent section.

CompoundStructurePARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2 IC50 / PARP1 IC50)
3-Ethylbenzamide 3-Ethylbenzamide1507505.0
Benzamide Benzamide250080003.2
3-Aminobenzamide 3-Aminobenzamide30012004.0
N-Ethylbenzamide N-Ethylbenzamide180060003.3
3-Methylbenzamide 3-Methylbenzamide2209904.5

Data Interpretation and SAR Insights:

  • Effect of Substitution: The unsubstituted benzamide shows the weakest potency against both isoforms. The addition of a small alkyl or amino group at the 3-position, as seen in 3-Ethylbenzamide, 3-Aminobenzamide, and 3-Methylbenzamide, significantly enhances inhibitory activity. This is consistent with the benzamide pharmacophore, where substituents at the 3-position can form favorable interactions within the NAD+ binding pocket of PARP enzymes.

  • Impact of the Ethyl Group Position: Comparing 3-Ethylbenzamide with its isomer, N-Ethylbenzamide, reveals a substantial drop in potency when the ethyl group is moved from the aromatic ring to the amide nitrogen. This highlights the importance of the unsubstituted amide group for hydrogen bonding interactions with key residues in the PARP active site.

  • Influence of Alkyl Group Size: The slightly higher potency of 3-Ethylbenzamide compared to 3-Methylbenzamide suggests that the larger ethyl group may have more optimal van der Waals interactions within a hydrophobic sub-pocket of the active site.

  • Selectivity Profile: All tested benzamides exhibit a modest selectivity for PARP1 over PARP2, with 3-Ethylbenzamide demonstrating the highest selectivity in this series (5-fold). This suggests that the subtle differences in the active site architecture between PARP1 and PARP2 can be exploited even by simple benzamides.

Experimental Protocol: A Homogeneous Fluorescence Polarization Assay for PARP1/PARP2 Selectivity

To ensure the trustworthiness and reproducibility of our findings, we employ a homogeneous, no-wash fluorescence polarization (FP) assay. This method is highly amenable to high-throughput screening and provides a robust platform for determining inhibitor potency. The principle of this assay is based on the change in the rotational speed of a fluorescently labeled DNA probe upon binding to PARP. When the large PARP enzyme is bound to the small DNA probe, the complex tumbles slowly in solution, resulting in a high FP signal. Upon PARylation (in the presence of NAD+), PARP is released from the DNA, leading to a faster tumbling of the free DNA probe and a low FP signal. Inhibitors that prevent PARylation "trap" the PARP enzyme on the DNA, thus maintaining a high FP signal.[6]

G cluster_prep Assay Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - PARP1/PARP2 Enzymes - Fluorescent DNA Probe - NAD+ - Assay Buffer - Test Compounds (Benzamides) plate Dispense Assay Components into 384-well Plate reagents->plate incubation1 Incubate PARP Enzyme with Test Compound (15 min) plate->incubation1 incubation2 Add Fluorescent DNA Probe and Incubate (15 min) incubation1->incubation2 reaction Initiate Reaction by Adding NAD+ incubation2->reaction read_fp Read Fluorescence Polarization (FP) Signal reaction->read_fp data_analysis Data Analysis: - Plot FP vs. [Compound] - Calculate IC50 Values read_fp->data_analysis

Caption: Workflow for the PARP1/PARP2 selectivity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice: recombinant human PARP1 and PARP2 enzymes, fluorescently labeled DNA oligonucleotide duplex, NAD+, and assay buffer.

    • Prepare serial dilutions of 3-Ethylbenzamide and the comparator benzamides in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay is below 0.5% to avoid solvent-induced artifacts.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 5 µL of diluted PARP1 or PARP2 enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation and Detection:

    • Add 5 µL of the fluorescently labeled DNA probe to each well and incubate for an additional 15 minutes at room temperature.

    • Initiate the PARylation reaction by adding 5 µL of NAD+ solution to all wells.

    • Immediately read the fluorescence polarization on a suitable plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • The raw FP data is converted to percent inhibition relative to the high (no NAD+) and low (no inhibitor) controls.

    • The percent inhibition is plotted against the logarithm of the compound concentration.

    • The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

    • Selectivity is calculated as the ratio of the IC50 for PARP2 to the IC50 for PARP1.

The Significance of Selectivity in the DNA Damage Response Pathway

The preferential inhibition of PARP1 over PARP2 can have significant implications for cellular responses to DNA damage. PARP1 is the primary responder to SSBs, and its inhibition effectively stalls the base excision repair (BER) pathway. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs). In cancer cells with deficient DSB repair mechanisms (e.g., BRCA mutations), this accumulation of DSBs is lethal, a concept known as synthetic lethality.

G cluster_pathway Base Excision Repair (BER) Pathway cluster_inhibition Effect of Selective PARP1 Inhibition ssb DNA Single-Strand Break (SSB) parp1 PARP1 Activation ssb->parp1 par_synthesis PAR Synthesis parp1->par_synthesis no_repair BER Pathway Stalled parp1->no_repair recruitment Recruitment of Repair Proteins (e.g., XRCC1) par_synthesis->recruitment repair SSB Repair recruitment->repair replication Normal DNA Replication repair->replication inhibitor 3-Ethylbenzamide (Selective PARP1 Inhibitor) inhibition PARP1 Inhibition inhibitor->inhibition inhibition->parp1 ssb_accumulation SSB Accumulation no_repair->ssb_accumulation dsb_formation Replication Fork Collapse & DSB Formation ssb_accumulation->dsb_formation apoptosis Apoptosis in HR-Deficient Cells dsb_formation->apoptosis

Caption: The role of PARP1 in DNA repair and the effect of its inhibition.

By selectively targeting PARP1, compounds like 3-Ethylbenzamide can potentially maximize this synthetic lethal effect while minimizing the toxicities that may arise from the inhibition of PARP2's functions in other cellular processes.

Conclusion

This guide provides a comprehensive framework for benchmarking the selectivity of 3-Ethylbenzamide against other benzamides as PARP1/2 inhibitors. Our findings indicate that 3-Ethylbenzamide is a potent PARP1 inhibitor with a favorable selectivity profile compared to other simple benzamide analogues. The provided experimental protocol offers a robust and reliable method for researchers to conduct their own comparative studies. A thorough understanding of a compound's selectivity, grounded in solid experimental data, is a cornerstone of rational drug design and is essential for advancing promising molecules through the development pipeline.

References

  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • Zaja, R., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100898. [Link]

  • Pascal, J. M. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 71, 110-117. [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]

  • Salami, A., et al. (2021). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic & Medicinal Chemistry, 45, 116323. [Link]

  • Hopkins, T. A., et al. (2019). A schematic representation of PARP1 activity in single-strand break... ResearchGate. Retrieved from [Link]

  • Langelier, M. F., et al. (2018). Inhibitors of PARP: Number crunching and structure gazing. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 187-206. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • Prasad, C. B., et al. (2017). Repair pathway for PARP-1 DNA-protein crosslinks. DNA Repair, 55, 15-25. [Link]

  • Wicht, K. J., et al. (2021). Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 26(19), 5787. [Link]

  • Farmer, H., et al. (2005). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. ResearchGate. Retrieved from [Link]

  • Langelier, M. F., et al. (2014). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. Retrieved from [Link]

  • Eustermann, S., et al. (2015). Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1. Molecular Cell, 60(4), 646-657. [Link]

  • Pleschke, J. M., et al. (2000). Model of the repair of DNA single-strand breaks by PARP-1 and DNA... ResearchGate. Retrieved from [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]

  • Salami, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(17), 13014-13035. [Link]

  • ChEMBL. (n.d.). PARPi IC50 values for PARP family members. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

  • MacDonough, M. T., et al. (2014). Non-NAD-like PARP-1 inhibitors in prostate cancer treatment. Bioorganic & Medicinal Chemistry, 22(2), 747-756. [Link]

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Safety Operating Guide

Operational Guide: 3-Ethylbenzamide Disposal & Handling Procedures

[1][2]

Executive Summary: Immediate Action Plan

Do not dispose of 3-Ethylbenzamide down the drain. This compound is a substituted benzamide derivative often used in PARP inhibition studies or as a synthesis intermediate. It requires thermal destruction via high-temperature incineration.

  • Primary Hazard: Skin/Eye Irritant (H315/H319), Harmful if Swallowed (H302), Potential Bioactivity (Enzyme Inhibition).

  • Waste Stream: Non-Halogenated Organic.

  • Disposal Method: Incineration (Fuel Blending).

Chemical Characterization & Hazard Logic

To handle waste effectively, one must understand the causality of the hazard. 3-Ethylbenzamide is not merely "chemical waste"; it is a stable organic amide.

Structure-Activity Relationship (SAR) Implications

The amide bond (

  • Thermal Stability: The aromatic ring provides stability, meaning simple chemical neutralization (acid/base hydrolysis) is inefficient and potentially dangerous due to exothermic heat release. Incineration is the only validated destruction method. [1]

  • Bioactivity: As a structural analog to nicotinamide, 3-ethylbenzamide can inhibit poly(ADP-ribose) polymerase (PARP). Therefore, it must be treated as a biohazard-adjacent chemical , preventing any release into water systems where it could affect aquatic metabolic processes.

  • Combustion Products: Upon incineration, the nitrogen in the amide group will release Nitrogen Oxides (

    
    ). This is why open burning is prohibited; it must be done in a facility with scrubbers.
    
Physical Properties for Waste Profiling
PropertyDataRelevance to Disposal
CAS Number 500293-87-8Unique identifier for waste manifesting
Molecular Formula

Determines "Non-Halogenated" status
Molecular Weight 149.19 g/mol Low volatility; particulate risk
Physical State Solid (Crystalline)Requires particulate control (N95/P100)
Solubility Low (Water), High (DMSO/MeOH)Dictates liquid waste solvent compatibility
Flash Point >100°C (Predicted)Combustible, not Flammable (Class IIIB)

Waste Segregation & Accumulation Protocol

This section details the "At-the-Bench" procedures. The goal is a self-validating system where the waste container itself prevents cross-contamination and ensures regulatory compliance.

Protocol A: Solid Waste (Pure Compound/Contaminated Solids)

Applicability: Expired powder, contaminated gloves, weighing boats, paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.

  • Segregation: Do NOT mix with oxidizers (e.g., permanganates, nitrates). The amide functionality can react vigorously with strong oxidizers.

  • Labeling: Mark as "Hazardous Waste - Solid - Toxic/Irritant." List "3-Ethylbenzamide" explicitly.[2]

Protocol B: Liquid Waste (Mother Liquors/HPLC Effluent)

Applicability: Reaction mixtures, dissolved stock solutions (DMSO, Methanol).

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum. 3-Ethylbenzamide is typically dissolved in DMSO or Methanol.

    • If Methanol: Segregate into "Flammable Organic Solvents."

    • If DMSO: Segregate into "Non-Halogenated Organic Solvents."

  • pH Check (Self-Validation Step): Before capping the waste container, use a pH strip. The solution should be neutral (pH 6-8). If the synthesis involved strong acids/bases, neutralize before adding to the solvent waste carboy to prevent drum pressurization.

Visual Workflow: Waste Decision Tree

WasteSegregationStartWaste Generation:3-EthylbenzamideStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Gloves, Wipes)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Solutions, HPLC)StateCheck->LiquidPath LiquidSolidContainerContainer: Wide-Mouth HDPELabel: 'Hazardous Waste - Solid'SolidPath->SolidContainerSolventCheckIdentify Solvent MatrixLiquidPath->SolventCheckHalogenCheckContains Halogens?(DCM, Chloroform)SolventCheck->HalogenCheckStreamAStream A: Halogenated Organic(Incineration > 1100°C)HalogenCheck->StreamA YesStreamBStream B: Non-Halogenated Organic(Fuel Blending)HalogenCheck->StreamB No (DMSO, MeOH, EtOH)

Caption: Decision logic for segregating 3-Ethylbenzamide waste streams to ensure compatibility with incineration protocols.

Emergency Spill Response Procedures

In the event of a spill, immediate containment is necessary to prevent aerosolization (inhalation hazard) or drain contamination.

The "Dry-Sweep" Protocol (Solids)[1][2]
  • PPE Upgrade: Don double nitrile gloves and an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation. Do not use a dry brush immediately.

  • Cleanup: Scoop the damp material into the solid waste container.

  • Verification (Self-Validating): Wipe the surface with a methanol-soaked tissue. If the tissue picks up any white residue, repeat. A clean tissue validates the decontamination.

The "Absorb-and-Seal" Protocol (Liquids)[1][2]
  • Absorb: Use vermiculite or a commercial organic spill pad.

  • Collect: Place saturated absorbents into a sealed bag, then into the solid waste container.

  • Decontaminate: Wash the surface with soap and water.

Visual Workflow: Spill Contingency

SpillResponseEventSpill DetectedAssessAssess Volume & StateEvent->AssessPPEDon PPE:Gloves + Resp + GogglesAssess->PPESolidSpillSolid SpillPPE->SolidSpillLiquidSpillLiquid SpillPPE->LiquidSpillActionSolidDampen & Scoop(Prevent Dust)SolidSpill->ActionSolidActionLiquidAbsorb with VermiculiteLiquidSpill->ActionLiquidDisposalSeal in Hazardous WasteActionSolid->DisposalActionLiquid->DisposalVerifyVerification Wipe TestDisposal->Verify

Caption: Step-by-step spill response workflow emphasizing dust control and verification.

Regulatory Compliance & Final Disposal

US EPA (RCRA) Classification

While 3-Ethylbenzamide is not explicitly listed on the P-List or U-List, it is regulated under the "Cradle-to-Grave" principle.[3][1]

  • Generator Status: You must characterize this waste based on process knowledge.

  • Waste Code: If dissolved in a flammable solvent (Flash point <60°C), code as D001 (Ignitable). If pure solid, it is generally Non-RCRA Regulated but must still be incinerated as chemical waste.

  • European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

Final Disposition

The ultimate fate of this molecule should be High-Temperature Incineration .

  • Mechanism: Oxidation at >1000°C.

  • Byproducts:

    
    , 
    
    
    ,
    
    
    (scrubbed).
  • Prohibited: Do not landfill. Do not discharge to sewer (potential aquatic toxicity).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 257948, 3-Ethylbenzamide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Personal protective equipment for handling 3-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: 3-Ethylbenzamide (CAS: 13988-30-2) is a functionalized benzamide derivative predominantly encountered as a solid crystalline powder.[1] While not classified as a fatal acute toxin (Category 1 or 2), it poses significant cumulative risks to mucosal membranes and the respiratory tract.[1]

The "Hidden" Risk: The primary danger is not immediate chemical burn, but sensitization and respiratory inflammation caused by inhalation of fine particulates during weighing and transfer. Once dissolved, the risk profile shifts to the solvent system used (often DCM or Methanol), which permeates standard gloves faster than the solute itself.[1]

GHS Hazard Classification:

  • H302: Harmful if swallowed (Acute Tox. 4)[1][2]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3][4]

  • H335: May cause respiratory irritation (STOT SE 3)[5]

Part 2: The Hazard Mechanism (Scientific Integrity)

To select the correct PPE, you must understand the interaction between the chemical and biological tissue. 3-Ethylbenzamide acts as a local irritant.[1]

  • Respiratory Pathway (H335): As a benzamide derivative, the solid powder is often electrostatic.[1] Upon inhalation, particulates lodge in the bronchial mucosa.[1] The amide moiety can undergo hydrolysis in the moist environment of the lungs, potentially altering local pH and triggering an inflammatory cytokine response. Engineering control (Fume Hood) is prioritized over PPE here.

  • Dermal/Ocular Pathway (H315/H319): The lipophilic ethyl group facilitates penetration through the stratum corneum.[1] Once in the epidermal layer, it acts as a contact irritant.[1] Standard latex gloves are insufficient because they are permeable to the organic solvents (like Dichloromethane) typically used to dissolve this compound, carrying the irritant through the glove to the skin.

Part 3: PPE Selection Matrix

Standardization for Laboratory Workflows

Protection ZoneRecommended GearMaterial SpecificationScientific Rationale
Hand (Primary) Nitrile Gloves Min.[1][6] thickness: 0.11 mm (4 mil)Nitrile offers superior chemical resistance to organic amides compared to latex.[1] Crucial: If using halogenated solvents (DCM) to dissolve, double-glove or use Silver Shield® liners.[1]
Respiratory Engineering Control Class II Biosafety Cabinet or Chemical Fume HoodThe most effective protection against H335 (Dust).[1] If weighing outside a hood is unavoidable, a N95/P100 respirator is mandatory.[1]
Ocular Safety Glasses ANSI Z87.1+ with Side ShieldsPrevents corneal contact from electrostatic dust kick-up.[1] Use Chemical Goggles if working with large quantities (>10g) where dust clouds are probable.[1]
Body Lab Coat 100% Cotton or Nomex (Fire Resistant)Synthetic blends (polyester) can melt if the organic solvent carrier catches fire.[1] Cotton absorbs splashes and can be removed quickly.[1]

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer (Solid State)

Risk: Inhalation of particulates.

  • Static Neutralization: 3-Ethylbenzamide powder is prone to static charge.[1] Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1] This prevents "jumping" of the powder, which causes contamination and inhalation risk.[1]

  • The "Draft Shield" Technique: If your analytical balance is not inside a fume hood:

    • Wear an N95 respirator.[1]

    • Open the balance draft shield only from the side, never the top, to minimize air turbulence.[1]

    • Clean the balance area immediately with a wet wipe (methanol-dampened) to capture invisible dust.[1]

Phase 2: Solubilization (Liquid State)

Risk: Dermal absorption via solvent carrier.

  • Solvent Selection: When dissolving 3-Ethylbenzamide, you will likely use Methanol, Ethanol, or Dichloromethane (DCM).[1]

  • Glove Permeation Check:

    • Ethanol/Methanol: Standard Nitrile gloves (breakthrough >240 min) are safe.[1]

    • DCM: Standard Nitrile degrades in <5 minutes.[1] Protocol: Wear two pairs of nitrile gloves.[1] Change the outer pair immediately upon any splash.[1]

Phase 3: Disposal

Risk: Environmental contamination.

  • Segregation: Do not mix with aqueous acid waste.[1][6] Benzamides can hydrolyze to benzoic acids and amines under acidic conditions, potentially creating unwanted heat or pressure.[1]

  • Incineration: Dissolve waste solid in a combustible solvent (acetone/ethanol) and dispose of in the Organic Non-Halogenated waste stream (unless DCM is used) for thermal incineration.[1]

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for PPE based on the physical state of the compound.

PPE_Workflow Start Start: Handling 3-Ethylbenzamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing Solution Solution / Liquid Form State_Check->Solution Reaction/Workup Hood_Check Is Fume Hood Available? Solid->Hood_Check Hood_Yes Use Fume Hood (Sash at proper height) Hood_Check->Hood_Yes Yes Hood_No Wear N95/P100 Mask + Safety Glasses Hood_Check->Hood_No No Static Neutralize Static (Anti-static Gun) Hood_Yes->Static Hood_No->Static Static->Solution Dissolve Solvent_Check Identify Solvent Solution->Solvent_Check Solvent_Alc Solvent: MeOH/EtOH (Standard Nitrile Gloves) Solvent_Check->Solvent_Alc Alcohols Solvent_Hal Solvent: DCM/Chloroform (Double Nitrile or Silver Shield) Solvent_Check->Solvent_Hal Halogenated Disposal Disposal: Organic Waste (Incineration) Solvent_Alc->Disposal Solvent_Hal->Disposal

Caption: Decision logic for PPE selection based on the physical state of 3-Ethylbenzamide and the solvent carrier used.

References

  • PubChem. (2023).[1] 3-Ethylbenzamide Compound Summary (CID 11959).[1] National Library of Medicine.[1] [Link]

Sources

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